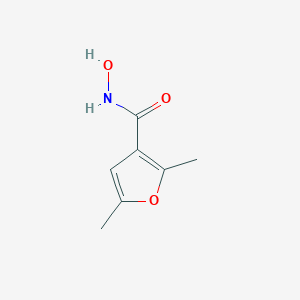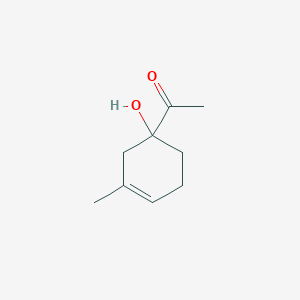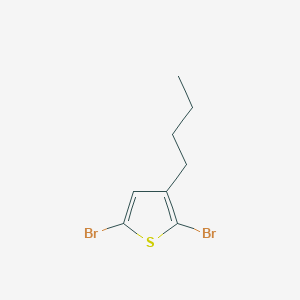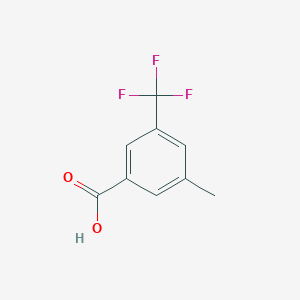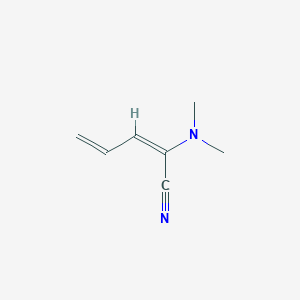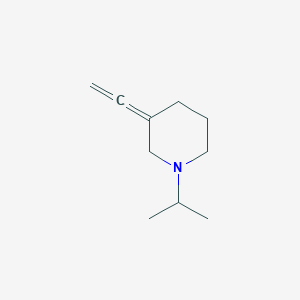
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside, commonly known as MOG, is a glycolipid molecule that has been extensively studied for its potential applications in scientific research. MOG is a derivative of monogalactosyl diacylglycerol (MGDG), a major component of plant chloroplast membranes. MOG has unique properties that make it an attractive molecule for use in various research applications.
Mécanisme D'action
MOG functions as a surfactant, meaning it has both hydrophilic and hydrophobic properties. This allows MOG to interact with both water-soluble and lipid-soluble molecules, making it an effective tool for solubilizing and stabilizing membrane proteins. MOG has also been shown to interact with lipid bilayers, altering their properties and potentially affecting membrane protein function.
Biochemical and Physiological Effects:
MOG has been shown to have minimal toxicity and is generally considered to be biocompatible. However, MOG can interact with cell membranes and alter their properties, potentially affecting cellular function. Additionally, MOG has been shown to have immunomodulatory effects, potentially affecting the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
MOG has several advantages for use in lab experiments, including its ability to solubilize and stabilize membrane proteins, its biocompatibility, and its potential as a drug delivery system. However, MOG is a complex molecule that requires specialized knowledge and equipment for synthesis and use. Additionally, MOG can interact with cell membranes and alter their properties, potentially affecting experimental outcomes.
Orientations Futures
There are several potential future directions for research involving MOG. One area of interest is the development of MOG-based drug delivery systems, which could have applications in cancer treatment and other therapeutic areas. Additionally, further research is needed to fully understand the mechanism of action of MOG and its effects on cellular function. Finally, there is potential for the development of new methods for MOG synthesis and modification, which could enhance its utility as a research tool.
Méthodes De Synthèse
MOG can be synthesized through a multi-step process involving the extraction of 1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside from plant membranes, followed by chemical modification to create the desired MOG molecule. The synthesis of MOG is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
MOG has been used in various scientific research applications, including membrane protein studies, lipid-protein interactions, and drug delivery systems. MOG has been shown to enhance the solubility and stability of membrane proteins, making it a valuable tool for structural and functional studies. Additionally, MOG has been used as a carrier molecule for drug delivery, as it can effectively transport hydrophobic drugs across cell membranes.
Propriétés
Numéro CAS |
114029-87-7 |
|---|---|
Nom du produit |
1-O-Octadecyl-2-O-methylglycerol-3-glucopyranoside |
Formule moléculaire |
C28H56O8 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methoxy-3-octadecoxypropoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H56O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34-21-23(33-2)22-35-28-27(32)26(31)25(30)24(20-29)36-28/h23-32H,3-22H2,1-2H3/t23?,24-,25-,26+,27-,28-/m1/s1 |
Clé InChI |
NAIOLCDHMKOXNO-UTXZCJAZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COC1C(C(C(C(O1)CO)O)O)O)OC |
Synonymes |
1-O-octadecyl-2-O-methylglycerol-3-glucopyranoside OMGGP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
